N-(benzo[d]thiazol-2-yl)-2-(quinazolin-4-ylthio)acetamide
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Overview
Description
N-(benzo[d]thiazol-2-yl)-2-(quinazolin-4-ylthio)acetamide: is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a benzo[d]thiazole ring and a quinazoline ring connected via a thioacetamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with benzo[d]thiazole and quinazoline derivatives.
Reaction Steps:
Reaction Conditions: The reactions are usually carried out in the presence of catalysts such as palladium or copper, under inert atmospheres, and at elevated temperatures.
Industrial Production Methods:
Scale-Up: Industrial production involves optimizing the reaction conditions to ensure high yield and purity. This includes using large-scale reactors, continuous flow systems, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products:
Oxidation Products: Oxidized derivatives with modified functional groups.
Reduction Products: Reduced derivatives with altered oxidation states.
Substitution Products: Substituted derivatives with new functional groups replacing existing ones.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various chemical transformations.
Material Science: It can be incorporated into polymers and materials to improve their properties, such as conductivity and stability.
Biology:
Enzyme Inhibition: The compound has potential as an enzyme inhibitor, which can be useful in studying enzyme functions and developing new drugs.
Biological Probes: It can be used as a probe to study biological processes and interactions at the molecular level.
Medicine:
Drug Development: The compound’s structure makes it a candidate for developing new therapeutic agents, particularly in the treatment of cancer and infectious diseases.
Diagnostics: It can be used in diagnostic assays to detect specific biomolecules or disease markers.
Industry:
Chemical Manufacturing: The compound can be used as an intermediate in the synthesis of other valuable chemicals.
Pharmaceuticals: It can be employed in the production of pharmaceutical compounds with specific biological activities.
Mechanism of Action
Molecular Targets and Pathways:
Enzyme Binding: The compound interacts with specific enzymes, inhibiting their activity by binding to their active sites.
Signal Transduction: It can modulate signal transduction pathways, affecting cellular processes such as proliferation, apoptosis, and differentiation.
Receptor Interaction: The compound may bind to cellular receptors, altering their function and triggering downstream effects.
Comparison with Similar Compounds
N-(benzo[d]thiazol-2-yl)-2-(quinazolin-4-ylthio)acetamide analogs: Compounds with similar structures but different substituents on the benzo[d]thiazole or quinazoline rings.
Thioacetamide derivatives: Compounds with thioacetamide linkages but different heterocyclic rings.
Uniqueness:
Structural Features: The combination of benzo[d]thiazole and quinazoline rings linked by a thioacetamide group is unique, providing distinct chemical and biological properties.
Reactivity: The compound’s reactivity profile, including its ability to undergo various chemical reactions, sets it apart from other similar compounds.
Applications: Its diverse applications in chemistry, biology, medicine, and industry highlight its versatility and potential.
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-quinazolin-4-ylsulfanylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N4OS2/c22-15(21-17-20-13-7-3-4-8-14(13)24-17)9-23-16-11-5-1-2-6-12(11)18-10-19-16/h1-8,10H,9H2,(H,20,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXOALFFZSRRREW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC=N2)SCC(=O)NC3=NC4=CC=CC=C4S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N4OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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